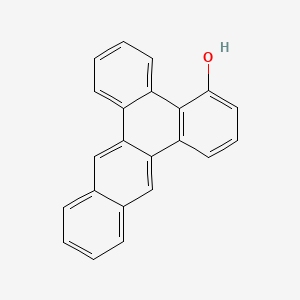
Benzo(b)triphenylen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)triphenylen-4-ol: is an organic compound with the molecular formula C22H14O . It is a polycyclic aromatic hydrocarbon (PAH) that contains multiple fused benzene rings and a hydroxyl group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(b)triphenylen-4-ol typically involves the trimerization of benzyne or the trapping of benzyne with a biphenyl derivative . These methods require specific reaction conditions, such as the presence of a palladium catalyst and appropriate solvents.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes.
Chemical Reactions Analysis
Types of Reactions: Benzo(b)triphenylen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated aromatic compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzo(b)triphenylen-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Mechanism of Action
The mechanism of action of Benzo(b)triphenylen-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The aromatic rings provide a stable framework for various chemical transformations, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Triphenylene: A PAH with a similar structure but without the hydroxyl group.
Benzo(a)pyrene: Another PAH with a different arrangement of benzene rings.
Chrysene: A PAH with four fused benzene rings, similar to Benzo(b)triphenylen-4-ol.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts different chemical properties compared to other PAHs
Properties
CAS No. |
113058-39-2 |
|---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
benzo[h]triphenylen-4-ol |
InChI |
InChI=1S/C22H14O/c23-21-11-5-10-18-20-13-15-7-2-1-6-14(15)12-19(20)16-8-3-4-9-17(16)22(18)21/h1-13,23H |
InChI Key |
WKACBUXBZNZZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5=C(C3=CC2=C1)C=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















